Cas no 83863-51-8 (3-Amino-2,3-dihydro-1lambda6-benzothiophene-1,1-dione)

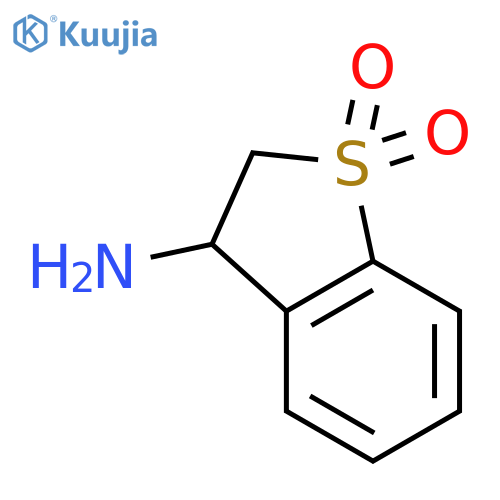

83863-51-8 structure

商品名:3-Amino-2,3-dihydro-1lambda6-benzothiophene-1,1-dione

3-Amino-2,3-dihydro-1lambda6-benzothiophene-1,1-dione 化学的及び物理的性質

名前と識別子

-

- 3-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide

- 1,1-dioxo-2,3-dihydro-1-benzothiophen-3-amine

- Benzo[b]thiophen-3-amine,2,3-dihydro-, 1,1-dioxide

- 83863-51-8

- EINECS 281-115-5

- A915248

- CS-0261854

- MFCD12190897

- DTXSID801003974

- 2,3-Dihydrobenzo(b)thiophen-3-amine 1,1-dioxide

- EN300-80277

- PD148346

- NS00061448

- SCHEMBL10192537

- AKOS009557179

- 3-Amino-2,3-dihydro-1H-1-benzothiophene-1,1-dione

- 3-amino-2,3-dihydro-1-benzothiophene-1,1-dione

- 3-amino-2,3-dihydro-1lambda6-benzothiophene-1,1-dione

- 3-Amino-2,3-dihydrobenzo[b]thiophene1,1-dioxide

- 2,3-Dihydro-benzo[b]thiophen-3-amine 1,1-dioxide

- 3-Amino-2,3-dihydro-1lambda6-benzothiophene-1,1-dione

-

- MDL: MFCD12190897

- インチ: InChI=1S/C8H9NO2S/c9-7-5-12(10,11)8-4-2-1-3-6(7)8/h1-4,7H,5,9H2

- InChIKey: HKQBTGLZBNDHLG-UHFFFAOYSA-N

- ほほえんだ: NC1CS(=O)(=O)C2=C1C=CC=C2

計算された属性

- せいみつぶんしりょう: 183.03539970g/mol

- どういたいしつりょう: 183.03539970g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 267

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 68.5Ų

- 疎水性パラメータ計算基準値(XlogP): -0.2

3-Amino-2,3-dihydro-1lambda6-benzothiophene-1,1-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-80277-0.05g |

3-amino-2,3-dihydro-1lambda6-benzothiophene-1,1-dione |

83863-51-8 | 95% | 0.05g |

$162.0 | 2023-02-12 | |

| Enamine | EN300-80277-1.0g |

3-amino-2,3-dihydro-1lambda6-benzothiophene-1,1-dione |

83863-51-8 | 95% | 1.0g |

$699.0 | 2023-02-12 | |

| TRC | A597565-50mg |

3-Amino-2,3-dihydro-1lambda6-benzothiophene-1,1-dione |

83863-51-8 | 50mg |

$ 185.00 | 2022-06-08 | ||

| TRC | A597565-10mg |

3-Amino-2,3-dihydro-1lambda6-benzothiophene-1,1-dione |

83863-51-8 | 10mg |

$ 50.00 | 2022-06-08 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1332524-500mg |

2,3-Dihydro-benzo[b]thiophen-3-amine 1,1-dioxide |

83863-51-8 | 95+% | 500mg |

¥14742.00 | 2024-07-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1332524-1g |

2,3-Dihydro-benzo[b]thiophen-3-amine 1,1-dioxide |

83863-51-8 | 95+% | 1g |

¥16351.00 | 2024-07-28 | |

| 1PlusChem | 1P004VXK-100mg |

3-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide |

83863-51-8 | 95% | 100mg |

$350.00 | 2024-04-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1332524-100mg |

2,3-Dihydro-benzo[b]thiophen-3-amine 1,1-dioxide |

83863-51-8 | 95+% | 100mg |

¥5634.00 | 2024-07-28 | |

| Enamine | EN300-80277-0.5g |

3-amino-2,3-dihydro-1lambda6-benzothiophene-1,1-dione |

83863-51-8 | 95% | 0.5g |

$546.0 | 2023-02-12 | |

| Alichem | A169004119-1g |

3-Amino-2,3-dihydrobenzo[b]thiophene1,1-dioxide |

83863-51-8 | 95% | 1g |

$466.52 | 2023-08-31 |

3-Amino-2,3-dihydro-1lambda6-benzothiophene-1,1-dione 関連文献

-

Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412

-

Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067

-

Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

83863-51-8 (3-Amino-2,3-dihydro-1lambda6-benzothiophene-1,1-dione) 関連製品

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)

- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)

- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)

- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)

- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)

- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

- 5435-92-7(2-Chloro-4-phenylbenzonitrile)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量